Substance P TFA -

Substance P TFA

Catalog Number: EVT-8202215
CAS Number:
Molecular Formula: C65H99F3N18O15S
Molecular Weight: 1461.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Substance P trifluoroacetic acid (Substance P TFA) is a neuropeptide that plays a crucial role in pain transmission, inflammation, and stress responses. It is an undecapeptide composed of 11 amino acids and is classified as a tachykinin. Substance P is primarily found in the central and peripheral nervous systems and is involved in various physiological processes, including the modulation of pain perception and the regulation of mood.

Source

Substance P is derived from the preprotachykinin-A gene, which encodes several tachykinins. It is synthesized in neurons and released in response to various stimuli, such as injury or inflammation. The trifluoroacetic acid form is often used in research for its stability and solubility properties.

Classification
  • Type: Neuropeptide
  • Family: Tachykinins
  • Molecular Formula: C_11H_15N_2O_3S
  • IUPAC Name: (2S)-2-amino-1-(2-(4-hydroxyphenyl)thio)-3-methylbutan-1-one
Synthesis Analysis

Methods

Substance P TFA can be synthesized through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The most common approach involves the following steps:

  1. Solid-Phase Peptide Synthesis (SPPS):
    • Utilizes a resin-bound amino acid as the starting point.
    • Sequentially adds protected amino acids using coupling reagents such as N,N'-diisopropylcarbodiimide.
    • After the desired sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid.
  2. Purification:
    • The crude peptide is purified using high-performance liquid chromatography (HPLC) to ensure a high degree of purity.
  3. Characterization:
    • Mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the molecular structure and purity of Substance P TFA.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve optimal yields and purity levels.

Molecular Structure Analysis

Structure

Substance P TFA has a unique structure characterized by its linear sequence of amino acids. The molecular structure can be represented as follows:

H2NTyrProLysProGlyGlySerValAlaGlyPhe\text{H}_2N-\text{Tyr}-\text{Pro}-\text{Lys}-\text{Pro}-\text{Gly}-\text{Gly}-\text{Ser}-\text{Val}-\text{Ala}-\text{Gly}-\text{Phe}

Data

  • Molecular Weight: Approximately 1347.6 g/mol
  • Solubility: Soluble in water and organic solvents such as methanol and acetonitrile.
Chemical Reactions Analysis

Reactions

Substance P TFA participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. Key reactions include:

  1. Receptor Binding:
    • Binds to neurokinin receptors (NK1, NK2, NK3), particularly the neurokinin-1 receptor, initiating intracellular signaling cascades.
  2. Signal Transduction:
    • Activates G-protein coupled receptors leading to increased intracellular calcium levels and activation of protein kinase pathways.

Technical Details

The binding affinity of Substance P for its receptors can be measured using radiolabeled ligand binding assays, providing insights into its potency and efficacy.

Mechanism of Action

Process

Substance P exerts its effects primarily through the activation of neurokinin-1 receptors located in the brain and spinal cord. The mechanism involves:

  1. Release from Neurons:
    • In response to noxious stimuli, Substance P is released from sensory neurons.
  2. Receptor Activation:
    • Upon binding to neurokinin-1 receptors, it triggers a cascade of intracellular events leading to pain perception enhancement and inflammatory responses.
  3. Physiological Effects:
    • Involved in vasodilation, increased vascular permeability, and stimulation of immune responses.

Data

Research indicates that antagonists targeting neurokinin-1 receptors can reduce pain perception and inflammatory responses, highlighting the therapeutic potential of modulating Substance P activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Melting Point: Decomposes before melting.
  • Stability: Stable under acidic conditions; sensitive to hydrolysis in alkaline environments.

Chemical Properties

  • pH Range: Typically acidic due to trifluoroacetic acid.
  • Storage Conditions: Should be stored at low temperatures away from moisture and light to maintain stability.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry confirm the molecular integrity of Substance P TFA during storage and handling.

Applications

Scientific Uses

Substance P TFA has numerous applications in scientific research:

  1. Pain Research:
    • Investigated for its role in nociception and chronic pain conditions.
  2. Inflammation Studies:
    • Used to study inflammatory pathways and potential therapeutic targets for inflammatory diseases.
  3. Neuroscience:
    • Explored for its effects on mood regulation and stress response mechanisms.
  4. Pharmacological Studies:
    • Serves as a model compound for developing neurokinin receptor antagonists for therapeutic use in pain management.
Introduction: Conceptual Foundations and Research Significance of Substance P TFA

Historical Trajectory of Substance P Discovery and Characterization

The neuropeptide Substance P was first isolated in 1931 by von Euler and Gaddum from equine brain and intestinal extracts, identified through its potent hypotensive and smooth muscle contractile properties [4] [6]. This discovery marked the identification of the first neuropeptide, though its full characterization required four additional decades. In 1971, Chang and Leeman definitively elucidated its undecapeptide structure (amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) [3] [8]. This structural revelation established Substance P as a founding member of the tachykinin neuropeptide family, characterized by a conserved C-terminal motif Phe-X-Gly-Leu-Met-NH₂ [6]. Historically significant as one of the earliest neuropeptides discovered, Substance P research laid foundational frameworks for understanding neurogenic inflammation and neuroimmune communication [1].

Table 1: Key Historical Milestones in Substance P Research

YearDiscoverySignificance
1931Isolation of crude "Substance P"First evidence of a neuroactive peptide with depressor and smooth muscle effects
1971Sequencing of Substance PIdentification of the first mammalian tachykinin neuropeptide structure
1980sCharacterization of Neurokinin 1 receptorDefined specific G-protein coupled receptor for Substance P signaling
1990sDevelopment of specific receptor antagonistsEnabled mechanistic studies of Substance P function in pain and inflammation

Substance P Trifluoroacetate as a Stabilized Research Analog: Rationale and Applications

Substance P trifluoroacetate represents a chemically modified analog where the trifluoroacetate (TFA) salt enhances molecular stability and solubility for experimental applications [8]. Native Substance P faces significant research limitations due to rapid enzymatic degradation by proteases such as neutral endopeptidase and angiotensin-converting enzyme in biological matrices, drastically shortening its functional half-life [3]. The trifluoroacetate formulation counters these limitations by improving peptide solubility in aqueous buffers and reducing non-specific binding during in vitro assays [8]. This chemical stabilization is critical for maintaining batch-to-batch consistency in receptor binding studies, calcium mobilization assays (where Substance P activates Gq-proteins), and neutrophil activation experiments (inducing superoxide production) [6] [8]. Consequently, Substance P trifluoroacetate serves as the predominant commercial and research formulation, enabling standardized investigation of Neurokinin 1 receptor signaling dynamics without the confounding variable of rapid peptide degradation.

Table 2: Comparative Properties of Native Substance P vs. Trifluoroacetate Analog

PropertyNative Substance PSubstance P Trifluoroacetate
SolubilityVariable in aqueous solutionsEnhanced solubility in physiological buffers
StabilityMinutes in biological matricesHours to days under controlled conditions
Research UtilityLimited by degradation artifactsReproducible dose-response in cellular assays
Key ApplicationsEndogenous function studiesStandardized receptor binding/pharmacology

Methodological Challenges in Endogenous Neuropeptide Research

Research on endogenous neuropeptides, including Substance P, confronts formidable methodological barriers. These molecules exhibit extremely low in vivo concentrations (picomolar to nanomolar range), necessitating detection methods 100-1000 times more sensitive than those required for classical neurotransmitters [3] [5]. Their structural diversity further complicates analysis: isoforms and post-translationally modified variants (phosphorylated, sulfated, or truncated forms) coexist in biological samples, demanding high-resolution separation techniques prior to detection [3]. Additionally, the release dynamics of neuropeptides are often pulsatile and spatially restricted, requiring real-time monitoring approaches that are currently technologically limited [5].

Mass spectrometry has emerged as the primary tool for neuropeptide characterization due to its ability to sequence peptides and identify post-translational modifications without prior digestion [3]. Nevertheless, this approach requires sophisticated sample preparation to minimize matrix effects and pre-concentration steps to achieve adequate detection limits. For example, enzyme-linked immunosorbent assay (ELISA) applications in traumatic brain injury studies detected serum Substance P concentrations between 200-400 pg/ml, but cross-reactivity with structurally similar tachykinins remains a significant concern [2]. Furthermore, the absence of enzymatic amplification steps—unlike proteomic workflows using tryptic digestion—means researchers must detect intact neuropeptides, presenting a formidable analytical challenge given their low abundance and rapid degradation [3].

Table 3: Technical Challenges and Evolving Solutions in Neuropeptide Research

ChallengeImpact on ResearchEmerging Solutions
Low physiological concentrationsLimits detection in small tissue samplesNanoscale separations coupled to mass spectrometry
Structural heterogeneityObscures bioactive peptide identificationMulti-dimensional chromatography separations
Rapid degradation ex vivoArtifactual measurement biasStabilizing additives and rapid freezing protocols
Spatiotemporal resolution limitsInability to track real-time release dynamicsImproved microdialysis and biosensor technologies

Current Research Paradigms and Knowledge Gaps

Contemporary Substance P research focuses on three interconnected paradigms: neuroinflammation modulation, disease biomarker validation, and receptor antagonist development. In neurological disorders, clinical evidence demonstrates that elevated serum Substance P levels (>299 pg/ml) correlate with 30-day mortality following severe traumatic brain injury, suggesting its utility as a prognostic biomarker and implicating neurogenic inflammation in secondary injury progression [2]. In oncology, the Substance P/Neurokinin 1 receptor axis exhibits tumor-promoting activity through mitogenic signaling and angiogenesis stimulation. Bladder cancer patients demonstrate significantly elevated serum Substance P levels compared to healthy controls, while immunohistochemistry reveals increased Neurokinin 1 receptor density in tumor tissues [7]. These findings position the pathway as a potential oncotherapeutic target.

Despite these advances, critical knowledge gaps persist. The precise mechanisms governing Neurokinin 1 receptor trafficking following Substance P trifluoroacetate-induced activation remain incompletely characterized [8]. Furthermore, while preclinical models support Substance P's involvement in chronic inflammatory conditions (asthma, inflammatory bowel disease, migraine), clinical translation of antagonists has been hampered by redundancy in tachykinin signaling and insufficient blood-brain barrier penetration [1]. The functional significance of heterogeneous Neurokinin 1 receptor isoforms and their differential signaling outputs also requires systematic investigation. Future research priorities include developing isoform-specific probes using stabilized Substance P analogs, mapping neuropeptide release dynamics with improved spatiotemporal resolution, and validating standardized detection methodologies across diverse biological matrices.

Table 4: Key Research Paradigms and Unresolved Questions in Substance P Research

Research ParadigmCurrent EvidenceCritical Knowledge Gaps
Neuroinflammation modulationSP correlates with brain injury mortality [2]Mechanisms of SP-mediated BBB disruption
Oncogenic signalingSP/NK1R overexpression in bladder cancer [7]Tumor-specific receptor isoforms and functions
Receptor antagonist therapyEfficacy in preclinical pain models [1]Limited clinical translation efficacy
Neuropeptide detectionMass spectrometry advances [3]Standardization across biological matrices

Properties

Product Name

Substance P TFA

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C65H99F3N18O15S

Molecular Weight

1461.7 g/mol

InChI

InChI=1S/C63H98N18O13S.C2HF3O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;3-2(4,5)1(6)7/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1

InChI Key

HJUBUMANGKVTGH-HDKZLILXSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.